methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a sulfamoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonamide with methyl 4-chloro-3-oxobutanoate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable and safe production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the methyl group attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Methyl 3-[methyl(3-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)16(2)21(18,19)12-11(8-14-15-12)13(17)20-3/h4-8,11H,1-3H3 |
InChI Key |
CLCRSEAEATYPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN=CC2C(=O)OC |
Origin of Product |
United States |
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